molecular formula C19H22N2 B14585321 7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl- CAS No. 61568-25-0

7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl-

Cat. No.: B14585321
CAS No.: 61568-25-0
M. Wt: 278.4 g/mol
InChI Key: HZMBQLDTCDHEIM-UHFFFAOYSA-N
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Description

7-Azabicyclo[410]heptan-2-amine, N-methyl-N,1-diphenyl- is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl- typically involves multiple steps, starting from readily available precursors. One common method involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl- can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the molecule.

    Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include neurotransmitter receptors and enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Azabicyclo[410]heptan-2-amine, N-methyl-N,1-diphenyl- is unique due to its specific bicyclic structure and the presence of both amine and diphenyl groups

Properties

CAS No.

61568-25-0

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

N-methyl-N,1-diphenyl-7-azabicyclo[4.1.0]heptan-2-amine

InChI

InChI=1S/C19H22N2/c1-21(16-11-6-3-7-12-16)18-14-8-13-17-19(18,20-17)15-9-4-2-5-10-15/h2-7,9-12,17-18,20H,8,13-14H2,1H3

InChI Key

HZMBQLDTCDHEIM-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCC2C1(N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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